molecular formula C10H14O2 B1429876 5-Isopropoxy-2-methylphenol CAS No. 918445-11-1

5-Isopropoxy-2-methylphenol

Cat. No.: B1429876
CAS No.: 918445-11-1
M. Wt: 166.22 g/mol
InChI Key: FRIHECHBOYPTBN-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-methylphenol: is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropoxy group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 5-Isopropoxy-2-methylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on different biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also studied for its potential role in drug development.

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. It is also employed in the production of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 2-methylphenol by the isopropoxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Comparison with Similar Compounds

    Thymol (5-methyl-2-isopropylphenol): Similar in structure but lacks the isopropoxy group.

    Carvacrol (5-isopropyl-2-methylphenol): Similar in structure but has a hydroxyl group instead of an isopropoxy group.

Uniqueness: 5-Isopropoxy-2-methylphenol is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIHECHBOYPTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739405
Record name 2-Methyl-5-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918445-11-1
Record name 2-Methyl-5-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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